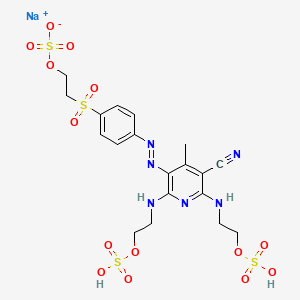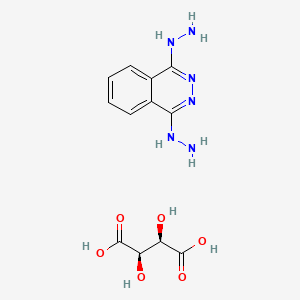
Tridecyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecyl propanoate is an organic compound with the molecular formula C16H32O2 and a molecular weight of 256.4241 g/mol . It is an ester formed from tridecyl alcohol and propanoic acid. This compound is known for its applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tridecyl propanoate can be synthesized through the esterification reaction between tridecyl alcohol and propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors to ensure a steady supply of the product .
Chemical Reactions Analysis
Types of Reactions
Tridecyl propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to tridecyl alcohol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Tridecyl alcohol and propanoic acid.
Reduction: Tridecyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Tridecyl propanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze the hydrolysis of esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of tridecyl propanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond in this compound is susceptible to cleavage by esterases, leading to the formation of tridecyl alcohol and propanoic acid. This hydrolysis reaction is essential for its applications in biological systems and drug delivery .
Comparison with Similar Compounds
Similar Compounds
- Tridecyl acetate
- Tridecyl butanoate
- Tridecyl hexanoate
Comparison
Tridecyl propanoate is unique due to its specific ester bond and the properties imparted by the tridecyl group. Compared to tridecyl acetate, this compound has a longer carbon chain, which affects its solubility and reactivity. Tridecyl butanoate and tridecyl hexanoate have longer alkyl chains, which can influence their physical properties and applications .
Properties
CAS No. |
66271-77-0 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
tridecyl propanoate |
InChI |
InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-16(17)4-2/h3-15H2,1-2H3 |
InChI Key |
MVWATEFMGRRVEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


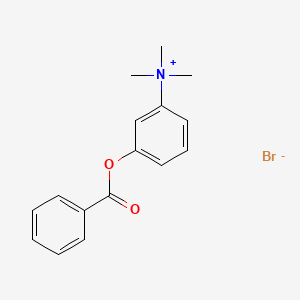
![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)
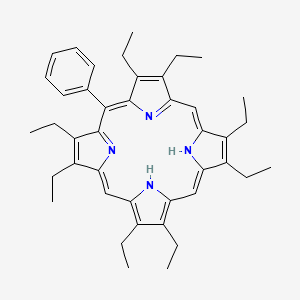

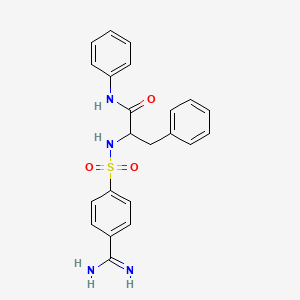

![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)
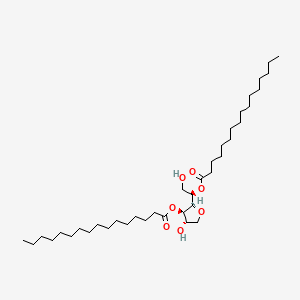
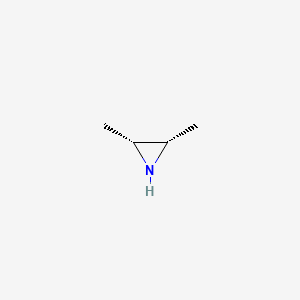
![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)

![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
